N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifolate and Antitumor Activity
A study by Gangjee et al. (2000) discussed the synthesis of compounds designed to investigate the effects of C9-methyl substitution and C8-C9 conformational restriction on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. The study indicated that specific structural modifications could enhance the potency against tumor cell growth inhibition, highlighting the importance of structural features in antifolate drugs for cancer therapy (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2008) synthesized a series of compounds as potential dual inhibitors of thymidylate synthase (TS) and DHFR. Their research found one compound to be a highly potent dual inhibitor, demonstrating the potential of certain structural frameworks in targeting both enzymes simultaneously, which is a desirable feature for antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Classical and Nonclassical Antifolates for Antitumor Therapy
Another study by Gangjee et al. (2005) focused on the design and synthesis of classical antifolates, demonstrating potent inhibitory activity against both human DHFR and TS. This study further underscores the therapeutic potential of antifolates in cancer treatment, with structural variations influencing their efficacy and mechanism of action (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Synthesis and Evaluation as Antitumor Agents
Gangjee and colleagues (2006) explored classical and nonclassical analogues as potential dual inhibitors for TS and DHFR, highlighting the synthesis strategies and biological evaluations of these compounds. Their work contributes to understanding how different structural modifications impact the antitumor properties of these compounds (Gangjee et al., 2006).
Design and Synthesis for DHFR Inhibition
In a study conducted by Gangjee et al. (2007), the synthesis and evaluation of classical antifolates as DHFR inhibitors were detailed, emphasizing the role of structural diversity in enhancing the inhibitory potency against tumor cell growth, further establishing the significance of antifolates in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-15-9-8-13-4-3-5-14(13)10-15)11-24-12-22-19-16-6-1-2-7-17(16)27-20(19)21(24)26/h1-2,6-10,12H,3-5,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMMMJINAXZOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.